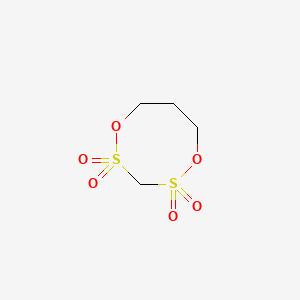
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide, also known as methylene methanedisulfonate, is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique structure, which includes two oxygen and two sulfur atoms arranged in a cyclic configuration. It is typically found as a white to light yellow powder or crystalline solid .
Métodos De Preparación
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide can be synthesized through various methods. One common synthetic route involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways within cells. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, resulting in changes to their structure and function[8][8].
Comparación Con Compuestos Similares
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide can be compared with other similar compounds, such as:
- Methanedisulphonic acid
- Methylene bis-(chlorosulfate)
- Hexamethyldisiloxane
- Formaldehyde
These compounds share some structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
99591-72-7 |
|---|---|
Fórmula molecular |
C4H8O6S2 |
Peso molecular |
216.2 g/mol |
Nombre IUPAC |
1,5,2,4-dioxadithiocane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C4H8O6S2/c5-11(6)4-12(7,8)10-3-1-2-9-11/h1-4H2 |
Clave InChI |
APPZESCOGKWYIH-UHFFFAOYSA-N |
SMILES canónico |
C1COS(=O)(=O)CS(=O)(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


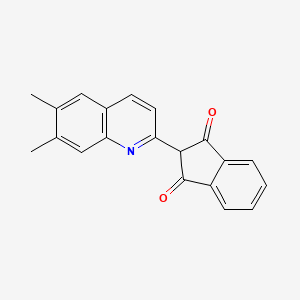
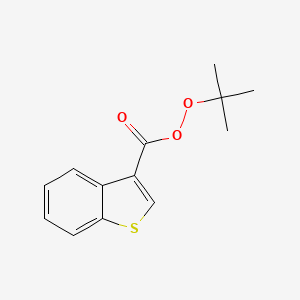
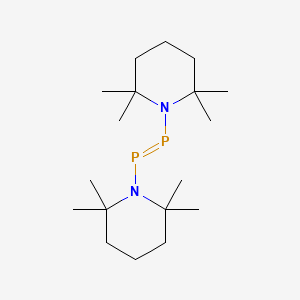
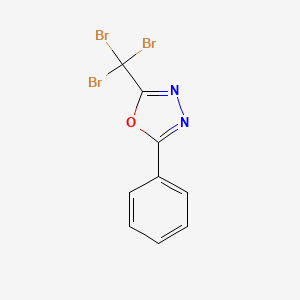


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
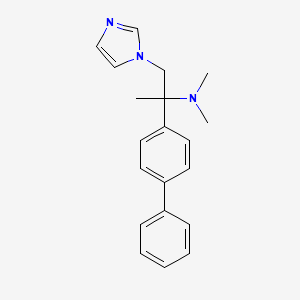
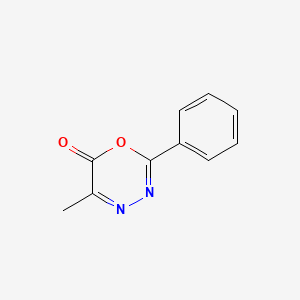
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
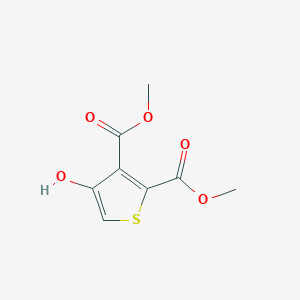
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
